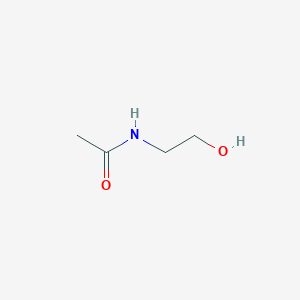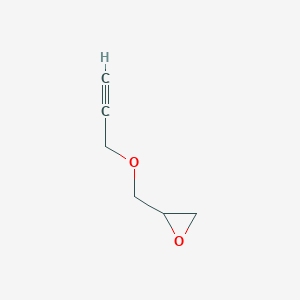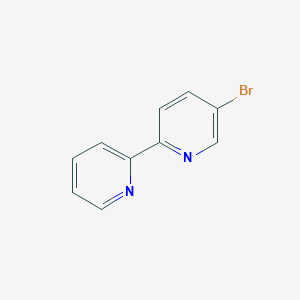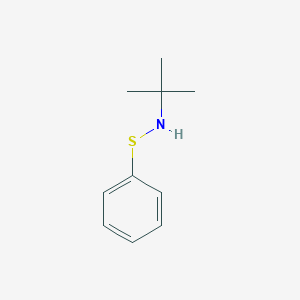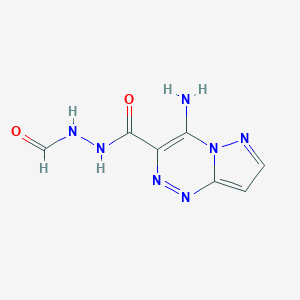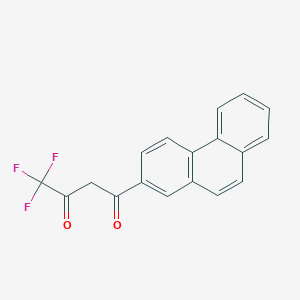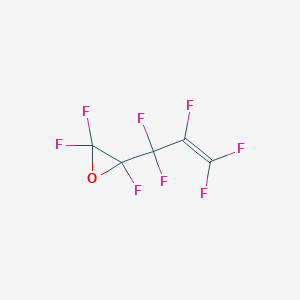
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene, commonly known as OPE, is a fluorinated compound that has attracted significant attention in the scientific community due to its unique chemical and physical properties. OPE is a colorless, odorless, and highly stable compound that has been widely used in various scientific fields, including organic synthesis, materials science, and environmental research.
Wirkmechanismus
The mechanism of action of OPE is not well understood, but it is believed to interact with biological membranes and disrupt their structure and function. OPE has been shown to have a significant effect on the fluidity and permeability of cell membranes, which can lead to changes in cellular signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
OPE has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. OPE has been shown to induce DNA damage and apoptosis in human cells, and to disrupt the endocrine system by interfering with the function of estrogen and androgen receptors.
Vorteile Und Einschränkungen Für Laborexperimente
OPE has several advantages for use in lab experiments, including its high thermal stability, chemical inertness, and low toxicity. OPE is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, OPE has some limitations, including its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on OPE, including the development of new synthesis methods that are more efficient and cost-effective, the study of its environmental fate and behavior, and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. OPE also has potential applications in the development of new materials, such as superhydrophobic coatings and anti-fouling surfaces, and in the study of surface chemistry and surface modification.
Synthesemethoden
OPE can be synthesized through a variety of methods, including electrochemical fluorination, photochemical fluorination, and direct fluorination. The most common method for synthesizing OPE is through electrochemical fluorination, which involves the electrolysis of a mixture of tetrafluoroethylene and oxygen in the presence of a catalyst. This method is highly efficient and produces high yields of OPE.
Wissenschaftliche Forschungsanwendungen
OPE has been widely used in scientific research due to its unique properties, including its high thermal stability, chemical inertness, and low toxicity. OPE has been used as a solvent and a reagent in organic synthesis, as a building block for the synthesis of fluorinated polymers, and as a model compound for studying the behavior of perfluorinated compounds in the environment. OPE has also been used in the development of new materials, such as self-assembled monolayers and thin films, and in the study of surface chemistry and surface modification.
Eigenschaften
CAS-Nummer |
15453-08-4 |
|---|---|
Produktname |
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene |
Molekularformel |
C5F8O |
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
2,2,3-trifluoro-3-(1,1,2,3,3-pentafluoroprop-2-enyl)oxirane |
InChI |
InChI=1S/C5F8O/c6-1(2(7)8)3(9,10)4(11)5(12,13)14-4 |
InChI-Schlüssel |
ZHOFEJCLMUIOIW-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F |
Kanonische SMILES |
C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F |
Andere CAS-Nummern |
15453-08-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



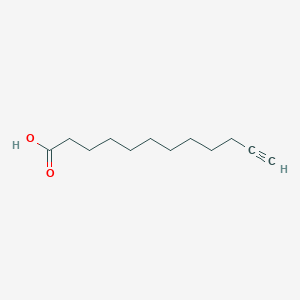
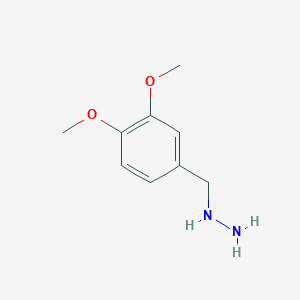
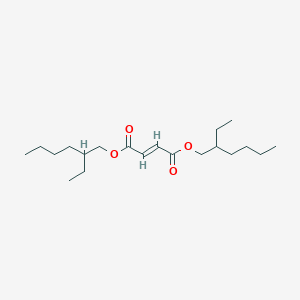
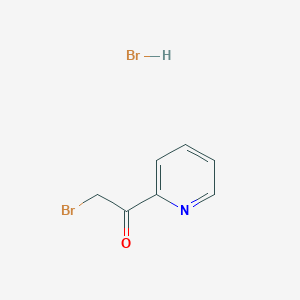
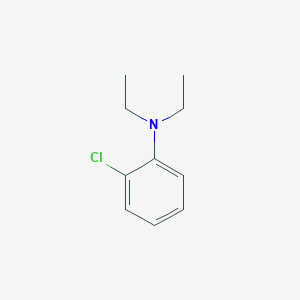
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
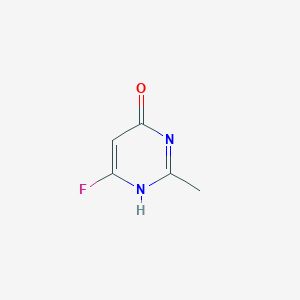
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
